molecular formula C29H48O2 B1259116 (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one

Cat. No.: B1259116
M. Wt: 428.7 g/mol
InChI Key: ICFXJOAKQGDRCT-LBBQPNPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one is a naturally occurring compound found in plants. It is structurally similar to beta-sitosterol, with the primary difference being the presence of an oxo group at the seventh position of its molecular structure . This compound has garnered attention due to its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one can be achieved through both extraction from natural sources and synthetic methods. The synthetic route typically involves the oxidation of beta-sitosterol. Common oxidizing agents used include chromium trioxide and pyridinium chlorochromate . The reaction conditions often require controlled temperatures and specific solvents to ensure the selective oxidation at the seventh position.

Industrial Production Methods: Currently, there are no large-scale industrial production methods reported for this compound. The compound is primarily obtained through laboratory-scale synthesis or extraction from plant sources, which involves complex separation and purification processes .

Chemical Reactions Analysis

Types of Reactions: (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.

    Substitution: The oxo group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, depending on the specific reagents and conditions used .

Scientific Research Applications

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one involves several molecular targets and pathways:

Comparison with Similar Compounds

    Beta-sitosterol: Similar structure but lacks the oxo group at the seventh position.

    Stigmasterol: Another phytosterol with a different side chain structure.

    Campesterol: Structurally similar but with a different side chain configuration.

Uniqueness: (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one is unique due to its specific oxo group, which imparts distinct biological activities not observed in its analogs. This structural difference enhances its antioxidant, anti-inflammatory, and anticancer properties, making it a compound of significant interest in various fields of research .

Properties

Molecular Formula

C29H48O2

Molecular Weight

428.7 g/mol

IUPAC Name

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one

InChI

InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h17-20,22-25,27,30H,7-16H2,1-6H3/t19-,20-,22?,23-,24+,25+,27+,28+,29-/m1/s1

InChI Key

ICFXJOAKQGDRCT-LBBQPNPDSA-N

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CCC(C4)O)C)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C)C(C)C

Synonyms

3-hydroxystigmast-5-en-7-one

Origin of Product

United States

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